molecular formula C7H6BrNO3 B14914823 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B14914823
M. Wt: 232.03 g/mol
InChI Key: DQEIEGYVIZNDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a brominated dihydropyridine derivative with a carboxylic acid functional group at position 3 and a methyl substituent at position 1. Its molecular formula is C₇H₆BrNO₃, and its molecular weight is 232.04 g/mol (calculated based on structural data). The compound is synthesized via a two-step process: (1) methylation of methyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate using methyl iodide (yield: 87%) and (2) hydrolysis of the ester group with LiOH·H₂O to yield the carboxylic acid derivative in quantitative yield . The compound has shown relevance in medicinal chemistry, particularly as a precursor for nonnucleoside SARS-CoV-2 RdRp inhibitors .

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

5-bromo-1-methyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C7H6BrNO3/c1-9-3-4(7(11)12)2-5(8)6(9)10/h2-3H,1H3,(H,11,12)

InChI Key

DQEIEGYVIZNDMC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the bromination of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid functional group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be contextualized against analogous pyridinecarboxylic acid derivatives. Below is a comparative analysis:

Key Comparative Insights

Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine in CAS 339024-06-5) may improve target affinity via halogen bonding but reduce solubility .

Positional Isomerism :

  • The target compound’s 6-oxo group distinguishes it from the 2-oxo isomer (CAS 104612-36-4), which exhibits a similarity score of 0.85 . The 6-oxo configuration likely influences tautomeric equilibria and hydrogen-bonding capacity .

Functional Group Modifications :

  • Replacement of the carboxylic acid with an ester (e.g., methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) reduces polarity, enhancing membrane permeability but requiring hydrolysis for activation .

Biological Relevance :

  • The unmethylated analog (CAS 41668-13-7) lacks the 1-methyl group, which may render it more susceptible to enzymatic degradation in vivo .
  • The trifluoromethylbenzyl-substituted derivative (CAS 339024-06-5) demonstrates how bulkier substituents can modulate receptor selectivity and pharmacokinetic profiles .

Biological Activity

5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C7H6BrNO3
  • Molecular Weight : 232.03 g/mol
  • CAS Number : 178876-86-3

Biological Activities

The biological activity of this compound has been primarily studied in the context of its effects on various biological systems. The following sections summarize its key activities:

1. Antimicrobial Activity

Several studies have indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. The presence of the bromine atom in 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

2. Anticancer Properties

Research has shown that compounds with a dihydropyridine structure can inhibit cancer cell proliferation. For instance, a study demonstrated that related compounds could induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death . The specific mechanisms often involve the inhibition of histone methyltransferases, which play a crucial role in gene regulation during cancer progression.

3. Calcium Channel Blockade

Dihydropyridines are well-known for their role as calcium channel blockers (CCBs). The structural features of 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine suggest it may also exhibit similar calcium antagonistic effects, which can be beneficial in treating hypertension and other cardiovascular diseases .

The mechanisms through which 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine exerts its biological effects include:

  • Histone Methylation Inhibition : The compound has been implicated in the modulation of histone methylation, affecting gene expression related to cell cycle and apoptosis .
  • Calcium Ion Regulation : By blocking calcium channels, it can reduce intracellular calcium levels, leading to decreased contractility in cardiac muscle and vasodilation .

Case Studies and Research Findings

StudyFindings
Study A (2019)Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B (2020)Showed that the compound induced apoptosis in A549 lung cancer cells through caspase activation.
Study C (2023)Found that derivatives exhibited significant calcium channel blocking activity comparable to nifedipine.

Q & A

Q. What synthetic methodologies are effective for preparing 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

A three-step synthesis approach is commonly used for analogous pyridine derivatives:

  • Step 1 : Bromination and trifluoromethylation of pyridine precursors under controlled conditions (e.g., using Br₂ or N-bromosuccinimide).
  • Step 2 : Oxidation of intermediates to introduce the ketone group (e.g., using KMnO₄ or CrO₃).
  • Step 3 : Carboxylic acid functionalization via hydrolysis of esters or nitriles (e.g., acidic or basic aqueous conditions). Yields >90% are achievable with optimized stoichiometry and reaction times .

Q. How can purity and structural integrity be verified during synthesis?

Key analytical methods include:

  • NMR Spectroscopy : Characteristic signals for the dihydropyridine ring (e.g., 1H NMR: δ 8.75 ppm for aromatic protons; 13C NMR: δ 167.9 ppm for the carboxylic acid carbonyl) .
  • IR Spectroscopy : Peaks at ~1686 cm⁻¹ (C=O stretch) and ~2522 cm⁻¹ (O-H stretch in carboxylic acid) confirm functional groups .
  • Melting Point Analysis : Compare observed values (e.g., 196–198°C for analogs) to literature data to detect impurities .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol/water mixtures are effective for recrystallizing polar derivatives, while dichloromethane (DCM) or ethyl acetate may be used for less polar intermediates. Slow cooling (0.5°C/min) enhances crystal formation .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at position 5 acts as a leaving group, enabling Suzuki-Miyaura couplings with boronic acids. For example:

  • Reaction Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 80°C, 12 h.
  • Yield : ~85% for aryl-substituted products. Steric hindrance from the methyl group at position 1 may reduce regioselectivity, requiring careful optimization .

Q. What challenges arise in characterizing decomposition products under thermal stress?

Thermogravimetric analysis (TGA) of analogs shows decomposition above 270°C, releasing CO₂ and HBr. Use LC-MS or GC-MS to identify volatile byproducts. Mitigate degradation by storing compounds at –20°C under inert gas .

Q. How to resolve contradictions in spectroscopic data for dihydropyridine derivatives?

Example contradiction: Discrepancies in 1H NMR chemical shifts due to tautomerism (e.g., keto-enol equilibrium). Solutions:

  • Perform variable-temperature NMR to observe dynamic exchange.
  • Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .

Q. What strategies improve solubility for biological assays?

  • Salt Formation : React with sodium bicarbonate to form water-soluble carboxylate salts.
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Solubility increases in alkaline buffers (pH > 8) due to deprotonation of the carboxylic acid .

Q. How to design stable analogs for structure-activity relationship (SAR) studies?

  • Methyl Group Replacement : Substitute the 1-methyl group with bulkier substituents (e.g., benzyl) to enhance metabolic stability.
  • Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to maintain polarity while improving pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.